Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Mechanism of Action
Target of Action
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a complex compound with potential biological activity. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may have a similar mechanism of action.
Mode of Action
It is known that similar compounds can simultaneously donate and accept hydrogen bonds , which may influence their interaction with targets. This interaction could result in changes in the cellular environment, potentially leading to the compound’s biological effects .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a broad range of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that the physical state and the nature of the substituents in the ring can influence the intermolecular interactions of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and degradation of pyrrole derivatives, which are crucial in various metabolic pathways. The interactions between this compound and these enzymes often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA and modulating the activity of transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of pyrrole derivatives. This compound interacts with enzymes and cofactors that facilitate its conversion into other metabolites, which can then participate in further biochemical reactions. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The transport and distribution of this compound can influence its bioavailability and overall efficacy in biochemical processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on cellular function. The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to control the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole ring .
Scientific Research Applications
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carboxylate group.
Uniqueness
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is unique due to the presence of both an amino group and a phenyl group on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUKQRWPMVBJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444399 | |
Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237435-27-7 | |
Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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